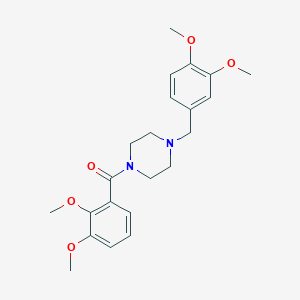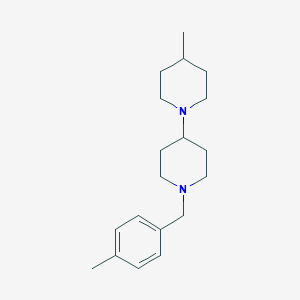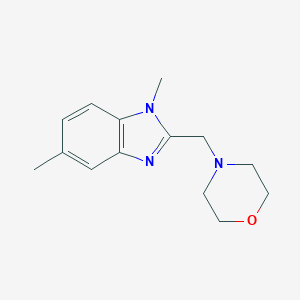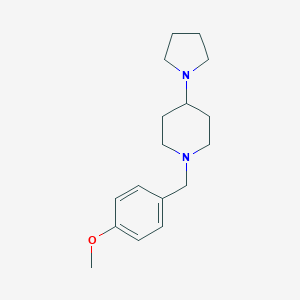![molecular formula C23H29N3O2 B247019 N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B247019.png)
N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide, also known as MP-10, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of the glutamate and GABA neurotransmitter systems.
Biochemical and Physiological Effects:
N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, glutamate, and GABA. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. In addition, N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide in lab experiments is its ability to modulate multiple neurotransmitter systems. This allows researchers to study the effects of N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide on a wide range of biological processes. However, one of the limitations of using N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide is its relatively low potency compared to other compounds that target the same neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide. One of the areas of interest is its potential application in the treatment of drug addiction. N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential application in the treatment of Parkinson's disease. N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has been shown to improve motor function in animal models of Parkinson's disease. Finally, there is a need for further studies to determine the safety and efficacy of N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide in humans.
Synthesemethoden
The synthesis of N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide involves the reaction of 2-methoxybenzoyl chloride with 1-(3-phenylallyl)piperazine in the presence of triethylamine. The resulting intermediate is then reacted with 3-aminopropionamide to obtain the final product. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) and its structure can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects. In addition, it has been shown to have potential applications in the treatment of drug addiction, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C23H29N3O2 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C23H29N3O2/c1-28-22-12-6-5-11-21(22)24-23(27)13-15-26-18-16-25(17-19-26)14-7-10-20-8-3-2-4-9-20/h2-12H,13-19H2,1H3,(H,24,27)/b10-7+ |
InChI-Schlüssel |
BQSUOECUCVKPAI-JXMROGBWSA-N |
Isomerische SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)


![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)



![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)

![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)
